molecular formula C25H22N4O2S B285502 N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B285502
M. Wt: 442.5 g/mol
InChI Key: HCKQPEIMNRKZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it has been proposed that the compound can interact with the DNA of cancer cells and induce apoptosis by activating the intrinsic apoptotic pathway. It can also inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes in cancer cells. It can also disrupt the cell wall synthesis of bacteria and fungi, leading to their death. Furthermore, it can act as a fluorescent probe for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. It is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders its further development and optimization.

Future Directions

There are several future directions for the research and development of N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One of the directions is to further investigate its mechanism of action and optimize its structure to enhance its potency and selectivity. Another direction is to explore its potential applications in other fields such as materials science and environmental science. Furthermore, the compound can be modified to develop fluorescent probes for the detection of other metal ions in biological systems.

Synthesis Methods

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the reaction of 9-ethylcarbazole, 4-methylphenyl-5-amino-1,3,4-oxadiazole-2-thiol, and chloroacetyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature, and the product is obtained after purification using column chromatography. The yield of the product is around 70%.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has shown promising results in various scientific research applications. It has been found to have anticancer properties, and it can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have potential antibacterial and antifungal activities. Furthermore, it can act as a fluorescent probe for the detection of metal ions such as copper and zinc.

Properties

Molecular Formula

C25H22N4O2S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22N4O2S/c1-3-29-21-7-5-4-6-19(21)20-14-18(12-13-22(20)29)26-23(30)15-32-25-28-27-24(31-25)17-10-8-16(2)9-11-17/h4-14H,3,15H2,1-2H3,(H,26,30)

InChI Key

HCKQPEIMNRKZHB-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)C)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)C)C5=CC=CC=C51

Origin of Product

United States

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